molecular formula C6H10ClNO B1443166 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole CAS No. 1311317-47-1

5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Cat. No. B1443166
CAS RN: 1311317-47-1
M. Wt: 147.6 g/mol
InChI Key: YAYKIJQMVFEEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Synthesis Analysis

A protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Chemical Reactions Analysis

The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .

Scientific Research Applications

1. Mechanistic Investigation in Organic Synthesis 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole demonstrates its significance in organic synthesis, especially in the context of lithiated oxazoles. For instance, the addition of lithiated 2-(chloromethyl)-4,5-dihydro-1,3-oxazole to nitrones leads to the formation of 2-[(Z)-alkenyl]-4,5-dihydro-1,3-oxazoles, showcasing stereoselectivity and reaction specificity in synthetic routes (Capriati et al., 2002).

2. Scaffold for Synthetic Elaboration The compound also serves as a reactive scaffold in chemistry. For example, 2-(halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are utilized for preparing various oxazole derivatives through substitution reactions. This adaptability in chemistry is valuable for creating diverse chemical entities (Patil & Luzzio, 2016).

3. Coordination Chemistry and Catalysis In the realm of coordination chemistry, oxazole ligands, including 4,5-dihydro-1,3-oxazole derivatives, are employed as chiral auxiliaries in asymmetric syntheses catalyzed by transition metals. Their versatility, easy synthesis, and the ability to modulate chiral centers near the donor atoms make them valuable in catalytic processes (Gómez et al., 1999).

4. Polymer Synthesis Applications The monomer 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, which bears structural resemblance to this compound, has been polymerized by cationic ring-opening isomerization, highlighting the potential of oxazole derivatives in creating novel polymeric materials (Simionescu et al., 1987).

5. Anti-Corrosion Applications In the field of materials science, specifically corrosion inhibition, oxazole derivatives have shown potential. For instance, a novel triazole derivative with structural similarity to this compound has been evaluated as an anti-corrosion agent for mild steel in acidic environments, indicating the potential utility of oxazole derivatives in corrosion protection applications (Rahmani et al., 2019).

Safety and Hazards

Safety data sheets provide information on chemical products that help users make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed. The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

properties

IUPAC Name

5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKIJQMVFEEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 3
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 5
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.